Dechloroclozapine

Übersicht

Beschreibung

Dechloroclozapine (DCZ) is a potent, selective, and highly brain-penetrable muscarinic hM3Dq and hM4Di DREADD actuator with minimal off-target actions . It has been reported to have high affinity and selectivity for muscarinic-based DREADDs . DCZ selectively stimulates DREADDs, but not non-DREADDs, cells .

Wissenschaftliche Forschungsanwendungen

Chemogenetic Research Applications

Deschloroclozapine (DCZ) is a potent and selective chemogenetic actuator, primarily used in the field of chemogenetics, which is a biological technique involving the control of cell activity using chemistry and genetics. DCZ has been shown to be effective in inducing cellular and behavioral effects in mice and monkeys without detectable side effects, making it a valuable tool for studying neuronal circuits and behavior .

Behavioral Neuroscience

In behavioral neuroscience, DCZ has been utilized to reversibly induce spatial working memory deficits in monkeys. This application is particularly useful for understanding the neural mechanisms underlying cognitive functions and for modeling neuropsychiatric conditions .

Electrophysiological Studies

DCZ supports excitatory DREADD-mediated cFos induction, which is a marker of neuronal activity. It also aids in DREADD-mediated inhibition of central amygdala-dependent behaviors, providing insights into the neural substrates of emotions and related disorders .

Neuropharmacology

In neuropharmacology, DCZ’s high affinity and selectivity for muscarinic-based DREADDs make it an important compound for studying the pharmacological effects of drugs on the nervous system, particularly in relation to muscarinic receptors .

Positron Emission Tomography (PET) Imaging

DCZ has been used in PET imaging to selectively bind to and occupy DREADDs in both mice and monkeys. This application is crucial for visualizing and quantifying the distribution of DREADDs in vivo, which can be applied to various research fields including neurology and pharmacology .

Modeling Neuropsychiatric Conditions

By inducing specific behavioral deficits, DCZ can be used to model various neuropsychiatric conditions in animal studies. This helps in understanding the pathophysiology of these conditions and in developing potential treatments .

Wirkmechanismus

Target of Action

Deschloroclozapine (DCZ) is a potent and selective chemogenetic actuator . Its primary targets are the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the muscarinic-based DREADDs . These receptors, derived from muscarinic or κ-opioid receptors, have been widely adopted for neuroscience research . The most commonly used are the modified human M3 muscarinic receptor (hM3Dq), which enhances neuronal activity, and the modified M4 receptor (hM4Di), which silences it .

Mode of Action

DCZ demonstrates remarkable potency in activating targeted neurons at a lower dosage compared to clozapine-N-oxide (CNO) . It selectively binds to and occupies DREADDs in both mice and monkeys . Systemic delivery of low doses of DCZ enhances neuronal activity via hM3Dq within minutes in mice and monkeys .

Biochemical Pathways

The chemogenetic technology DREADD affords a minimally invasive means to reversibly and remotely control the activity of DREADD-expressing cells through the systemic delivery of DREADD ligands . This allows for the modulation of cellular signaling, neuronal activity, and behavior . The activation of these pathways can lead to various downstream effects, such as the enhancement or silencing of neuronal activity .

Pharmacokinetics

DCZ is described as metabolically stable . It is delivered systemically in low doses (1 or 3 μg per kg) to enhance neuronal activity . This suggests that DCZ has good bioavailability, allowing it to effectively reach its target receptors and exert its effects.

Result of Action

The activation of DREADDs by DCZ leads to rapid neuronal and behavioral modulations in mice and monkeys . For instance, intramuscular injections of DCZ reversibly induced spatial working memory deficits in monkeys expressing hM4Di in the prefrontal cortex . This indicates that DCZ can have significant effects at the molecular and cellular levels, influencing both neuronal activity and behavior.

Action Environment

While specific environmental factors influencing the action of DCZ are not explicitly mentioned in the literature, it’s important to note that the effectiveness of any drug can be influenced by a variety of environmental factors. These can include the physiological state of the organism, the presence of other drugs or substances, and various external conditions. Dcz has been shown to be effective in both mice and non-human primates, suggesting it is robust across different environments and conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHITFFJBFOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173463 | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

CAS RN |

1977-07-7 | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

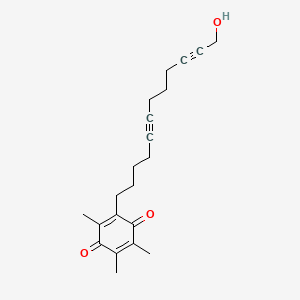

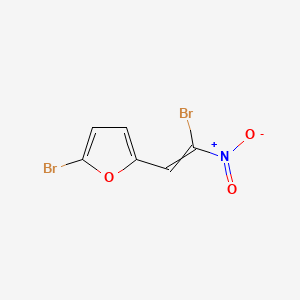

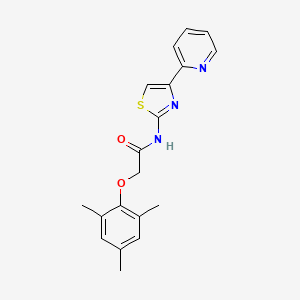

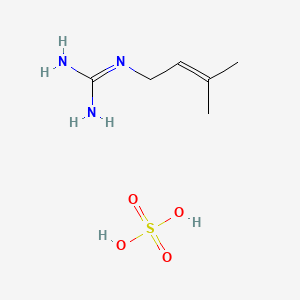

Synthesis routes and methods

Procedure details

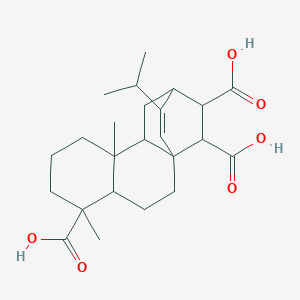

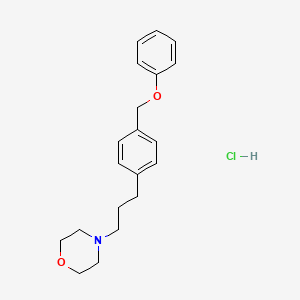

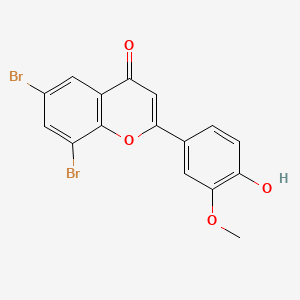

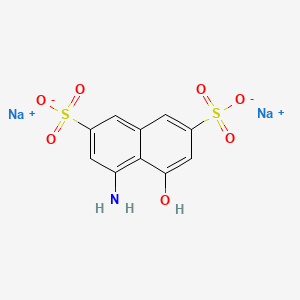

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

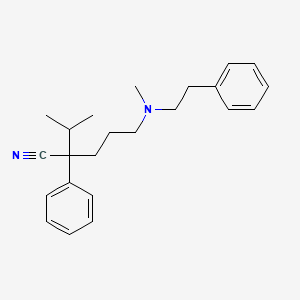

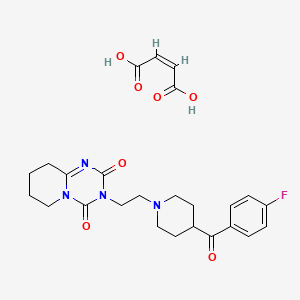

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)